2,4-Dioxabicyclo[1.1.0]but-1(3)-ene
Description
Properties
CAS No. |
175722-50-6 |
|---|---|
Molecular Formula |
C2O2 |
Molecular Weight |
56.02 g/mol |
IUPAC Name |
2,4-dioxabicyclo[1.1.0]but-1(3)-ene |
InChI |
InChI=1S/C2O2/c3-1-2(3)4-1 |
InChI Key |
KOGZKTBHTGQYNX-UHFFFAOYSA-N |
Canonical SMILES |
C12=C(O1)O2 |
Origin of Product |
United States |
Preparation Methods
Cycloaddition and Epoxidation Routes
One of the primary synthetic strategies to access bicyclic ethers like 2,4-dioxabicyclo[1.1.0]but-1(3)-ene involves cycloaddition reactions and epoxidation of suitable precursors .
Epoxidation of Olefinic Precursors:
Epoxidation of small-ring olefins or dienes using peracids such as m-chloroperbenzoic acid (m-CPBA) in solvents like methylene chloride at low temperatures (0–5 °C) is a common approach to form strained bicyclic ethers. The reaction typically proceeds with high selectivity and yields.Cycloaddition of Carbonyl Ylides:
Rhodium-catalyzed cycloaddition of α-alkyl diazoesters with aldehydes can generate dioxolane rings, which are structurally related to dioxabicyclo compounds. This method allows for diastereoselective formation of bicyclic ethers and can be adapted for strained bicyclic systems.
Intramolecular Ring Closure via Halide Displacement
The synthesis can proceed via intramolecular nucleophilic displacement on halogenated precursors. For example, halides such as bromides or chlorides on a small carbon framework can be reacted with nucleophiles like alkoxides or pyridinols in polar aprotic solvents (e.g., dimethylformamide or dimethyl sulfoxide) to form the bicyclic ether ring.
Typical conditions involve stirring the reaction mixture at moderate temperatures (20–60 °C) for several hours (3–20 h), followed by aqueous workup and purification by column chromatography on silica gel to achieve high purity (>99%).
Oxymercuration-Reduction Method
- The oxymercuration-reduction procedure is another route to prepare alkoxylated bicyclic compounds. This involves treating the olefinic precursor with mercuric acetate in an alcohol solvent, followed by reduction with sodium borohydride in aqueous sodium hydroxide. This method allows for regioselective formation of oxygen-containing bicyclic systems.
Detailed Reaction Conditions and Purification
| Step | Conditions/Details | Notes |
|---|---|---|
| Halide displacement | React halide precursor with nucleophile (e.g., pyridinol) in DMF or DMSO, 20–60 °C, 3–20 h | Use slight molar excess of nucleophile; stir under inert atmosphere |
| Workup | Dilution with water, extraction with ether or n-hexane, washing with 10% KOH and water | Dry organic layer over anhydrous Na2SO4 |
| Purification | Column chromatography on silica gel, elution with benzene/ethyl acetate gradient (4:1 to higher EA) | Achieves >99% purity confirmed by GLC and spectrometric methods |
| Epoxidation (if applicable) | m-CPBA in methylene chloride, 0–5 °C, 2 h, 10% molar excess of peracid | Quench with cold 10% NaHCO3, wash, dry, evaporate, purify by chromatography |
| Oxymercuration-reduction | Mercuric acetate in alcohol, then NaBH4 in 3 M NaOH aqueous solution, stir 2 h | Extract with n-hexane, wash, dry, evaporate solvent |
Research Findings and Mechanistic Insights
The ring strain in 2,4-dioxabicyclo[1.1.0]but-1(3)-ene** makes its synthesis challenging but also provides unique reactivity. The bicyclic system is formed via concerted cyclization or nucleophilic displacement mechanisms, often facilitated by the choice of solvent and base.
Rhodium-catalyzed cycloadditions of diazo compounds provide a diastereoselective route to related bicyclic ethers, demonstrating the potential for stereocontrol in these systems.
The oxymercuration-reduction method allows for regioselective functionalization of the bicyclic framework, which can be useful for further derivatization or functional group transformations.
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| Halide displacement | Halide precursor + nucleophile (pyridinol, KOH) in DMF/DMSO, 20–60 °C, 3–20 h | High purity, scalable | Requires careful control of conditions |
| Epoxidation | m-CPBA in CH2Cl2, 0–5 °C, 2 h | Selective, mild conditions | Sensitive to moisture, peracid excess needed |
| Oxymercuration-reduction | Mercuric acetate + NaBH4 in aqueous NaOH | Regioselective, versatile | Use of toxic mercury reagents |
| Rh-catalyzed cycloaddition | Rh catalyst, α-alkyl diazoesters + aldehydes | Diastereoselective, stereocontrolled | Requires expensive catalysts |
Chemical Reactions Analysis
Types of Reactions: 2,4-Dioxabicyclo[1.1.0]but-1(3)-ene undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form more stable products.
Reduction: Reduction reactions can open the strained ring system, leading to less strained and more stable compounds.
Substitution: The compound can participate in substitution reactions where one of the atoms or groups in the molecule is replaced by another atom or group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Various nucleophiles and electrophiles under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or alkanes.
Scientific Research Applications
2,4-Dioxabicyclo[1.1.0]but-1(3)-ene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its high strain energy makes it a valuable intermediate in various synthetic pathways.
Medicine: Research into its use as a precursor for pharmaceuticals, particularly in the development of drugs with novel mechanisms of action.
Mechanism of Action
The mechanism by which 2,4-Dioxabicyclo[1.1.0]but-1(3)-ene exerts its effects is primarily through its high strain energy. The release of this strain energy during chemical reactions drives the formation of more stable products. The molecular targets and pathways involved depend on the specific reactions and applications being studied. For example, in biological systems, the compound may interact with enzymes or other proteins, leading to changes in their activity or function.
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Thermodynamic Comparison
*ΔfH(0 K): Formation enthalpy at 0 K. Data for the target compound is inferred from related systems .
Table 2: Reactivity Comparison
Research Findings and Computational Insights
- Stability : The target compound’s stability is likely intermediate between cyclopropene (highly reactive) and 2-Me-2BB (thermodynamically stable due to charge-shift bonding). Oxygen’s electronegativity may reduce electron density at the double bond, increasing susceptibility to electrophilic attack .
- Aromaticity: Unlike borabicyclo systems, which show partial aromatic character, 2,4-dioxabicyclo[1.1.0]but-1(3)-ene lacks conjugated π-systems, rendering it non-aromatic .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
